molecular formula C11H13NO3S B12397089 S-Phenylmercapturic Acid-d5

S-Phenylmercapturic Acid-d5

Cat. No.: B12397089
M. Wt: 244.32 g/mol
InChI Key: CICOZWHZVMOPJS-WYDCHYGLSA-N
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Description

S-Phenylmercapturic Acid-d5 is a stable isotope-labeled compound, specifically a deuterated form of S-Phenylmercapturic Acid. It is used as a biomarker for benzene exposure, which is a significant environmental and occupational pollutant. The compound has the molecular formula C11H8D5NO3S and a molecular weight of 244.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenylmercapturic Acid-d5 involves the incorporation of deuterium atoms into the parent compound, S-Phenylmercapturic Acid. The process typically starts with the deuteration of benzene to produce deuterated benzene. This is followed by a series of reactions including the formation of deuterated phenylthiol and its subsequent conjugation with N-acetylcysteine .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Phenylmercapturic Acid-d5 undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Phenylmercapturic Acid-d5 is widely used in scientific research for:

Mechanism of Action

S-Phenylmercapturic Acid-d5 exerts its effects by mimicking the behavior of its non-deuterated counterpart, S-Phenylmercapturic Acid. It is metabolized in the body to form conjugates with glutathione, which are then excreted in the urine. This process involves various enzymes and pathways, including cytochrome P450 enzymes and glutathione S-transferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Phenylmercapturic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical studies. This makes it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

244.32 g/mol

IUPAC Name

(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D

InChI Key

CICOZWHZVMOPJS-WYDCHYGLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@H](C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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